5-ethyl-N-(1-(furan-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide
Overview
Description
5-ethyl-N-(1-(furan-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide is a complex organic compound that features a combination of indole, furan, and thiophene moieties These heterocyclic structures are known for their significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(1-(furan-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole derivative, followed by the introduction of the furan and thiophene groups. Key steps may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the Furan Group: The furan-2-carbonyl group can be introduced via acylation reactions using furan-2-carbonyl chloride.
Attachment of the Thiophene Sulfonamide: The thiophene-2-sulfonamide moiety can be synthesized through sulfonation reactions, followed by coupling with the indole-furan intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-(1-(furan-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted thiophenes and indoles.
Scientific Research Applications
5-ethyl-N-(1-(furan-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Medicine: Explored for therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: Potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(1-(furan-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide involves interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indomethacin and serotonin, which also contain the indole moiety.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-2-sulfonamide.
Furan Derivatives: Compounds like furan-2-carboxylic acid and furan-2-sulfonamide.
Properties
IUPAC Name |
5-ethyl-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]thiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c1-2-15-7-8-18(26-15)27(23,24)20-14-6-5-13-9-10-21(16(13)12-14)19(22)17-4-3-11-25-17/h3-8,11-12,20H,2,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUBUJVXCUIDAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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